

3-Chloro-5-fluoro-DL-phenylglycine basic properties

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Compound of Interest

Compound Name: *3-Chloro-5-fluoro-DL-phenylglycine*

CAS No.: 1038843-45-6

Cat. No.: B2987452

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3-Chloro-5-fluoro-DL-phenylglycine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Design

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and small-molecule drug discovery, non-canonical amino acids (ncAAs) serve as critical building blocks for expanding chemical space. **3-Chloro-5-fluoro-DL-phenylglycine** is a highly specialized, di-halogenated unnatural amino acid. As a Senior Application Scientist, I frequently leverage halogenated phenylglycines to engineer metabolic stability, enhance lipophilicity, and introduce highly directional binding interactions (such as halogen bonding) into lead compounds.

This whitepaper provides an in-depth technical analysis of **3-Chloro-5-fluoro-DL-phenylglycine**, detailing its physicochemical properties, the mechanistic rationale for its use in pharmacology, and field-proven synthetic protocols for its generation and validation.

Physicochemical & Analytical Profiling

To establish a robust quality control (QC) framework, it is imperative to understand the baseline quantitative metrics of this compound. The table below summarizes the core physicochemical data and its direct relevance to analytical validation.

Property	Value	Analytical Relevance
CAS Number	1038843-45-6	Primary identifier for inventory and regulatory compliance.
Molecular Formula	C8H7ClFNO2	Dictates elemental analysis thresholds.
Molecular Weight	203.60 g/mol	Baseline target for standard low-resolution mass spectrometry.
Monoisotopic Mass	203.015 g/mol	Target for High-Resolution Mass Spectrometry (HRMS) validation.
Isotopic Signature	3:1 (M to M+2 ratio)	Diagnostic MS pattern confirming the presence of a single chlorine atom (³⁵ Cl / ³⁷ Cl).
Stereochemistry	DL-Mixture (Racemate)	Requires chiral chromatography if enantiopure variants are needed for biological assays.

Mechanistic Utility in Drug Design (E-E-A-T)

The strategic placement of halogens on the phenylglycine scaffold is not arbitrary; it is a calculated structural intervention designed to modulate pharmacokinetics and pharmacodynamics.

- **Metabolic Shielding via Fluorination (C5):** The introduction of a highly electronegative fluorine atom at the 5-position serves as a metabolic shield. It effectively blocks cytochrome P450-mediated aromatic oxidation at that site. Furthermore, fluorine's inductive effect lowers the

pKa of the adjacent alpha-amine, altering the molecule's ionization state at physiological pH and thereby enhancing membrane permeability.

- **Directional Halogen Bonding (C3):** The chlorine atom at the 3-position is highly polarizable, creating a localized region of positive electrostatic potential known as a "sigma-hole." This allows the chlorine to act as a potent halogen-bond donor, capable of forming highly specific, orthogonal interactions with the backbone carbonyl oxygens of target proteins.
- **Cytotoxic and Genotoxic Applications:** Halogenated phenylglycine derivatives have demonstrated significant genotoxic and cytotoxic activities. Studies utilizing *Saccharomyces cerevisiae* models have shown that these specific haloaryl architectures can induce targeted DNA damage, making them valuable structural motifs in the development of novel oncology therapeutics and chemotherapeutic payloads[1].

Synthetic Methodologies & Experimental Protocols

Synthesizing di-halogenated phenylglycines requires precise regiocontrol. The most robust, field-proven method involves Palladium-Mediated C-H Functionalization[2].

Causality in Experimental Design

Why use a palladium-mediated route? Phenylglycines are notoriously prone to racemization because the alpha-proton is highly acidic (flanked by an electron-withdrawing carboxylate and a resonance-stabilizing phenyl ring). By utilizing an orthopalladated intermediate, the palladium center acts as a rigid directing group, ensuring strict regioselective functionalization at the ortho/meta positions without degrading the core amino acid backbone. However, due to the inherent instability of the alpha-proton, the final isolated product is typically the DL-racemate[2].

Step-by-Step Protocol: Pd-Mediated Halogenation

- **Coordination (C-H Activation):** React the starting phenylglycine derivative with a Pd(II) precursor to form the stable orthopalladated dimer $[\text{Pd}(\mu\text{-Cl})(\text{C}_6\text{H}_3\text{R}_1\text{C}(\text{R}_2)(\text{R}_3)\text{N}(\text{R}_4))_2]_2$.
- **Oxidative Addition:** Treat the orthopalladated complex with a stoichiometric amount of an electrophilic chlorinating agent (e.g., PhICl_2) dissolved in anhydrous CH_2Cl_2 . Stir the reaction mixture at room temperature for exactly 20 hours. Note: Molecular Cl_2 or N-

chlorosuccinimide (NCS) are ineffective for this specific transformation due to adverse steric hindrance at the metal center[2].

- **Precipitation & Filtration:** The oxidative coupling process yields an equimolar mixture of precipitated PdCl₂ and a mononuclear complex (PdCl₂L₂, where L is the newly halogenated phenylglycine). Filter the mixture to remove the PdCl₂ precipitate.
- **Ligand Displacement:** To the filtered PdCl₂L₂ complex, add an excess of 1,10-phenanthroline. Causality: 1,10-phenanthroline has a much higher binding affinity for Pd(II), effectively displacing the target halogenated phenylglycine ligand into the solution[2].
- **Isolation:** Purify the resulting **3-Chloro-5-fluoro-DL-phenylglycine** via flash chromatography or recrystallization.

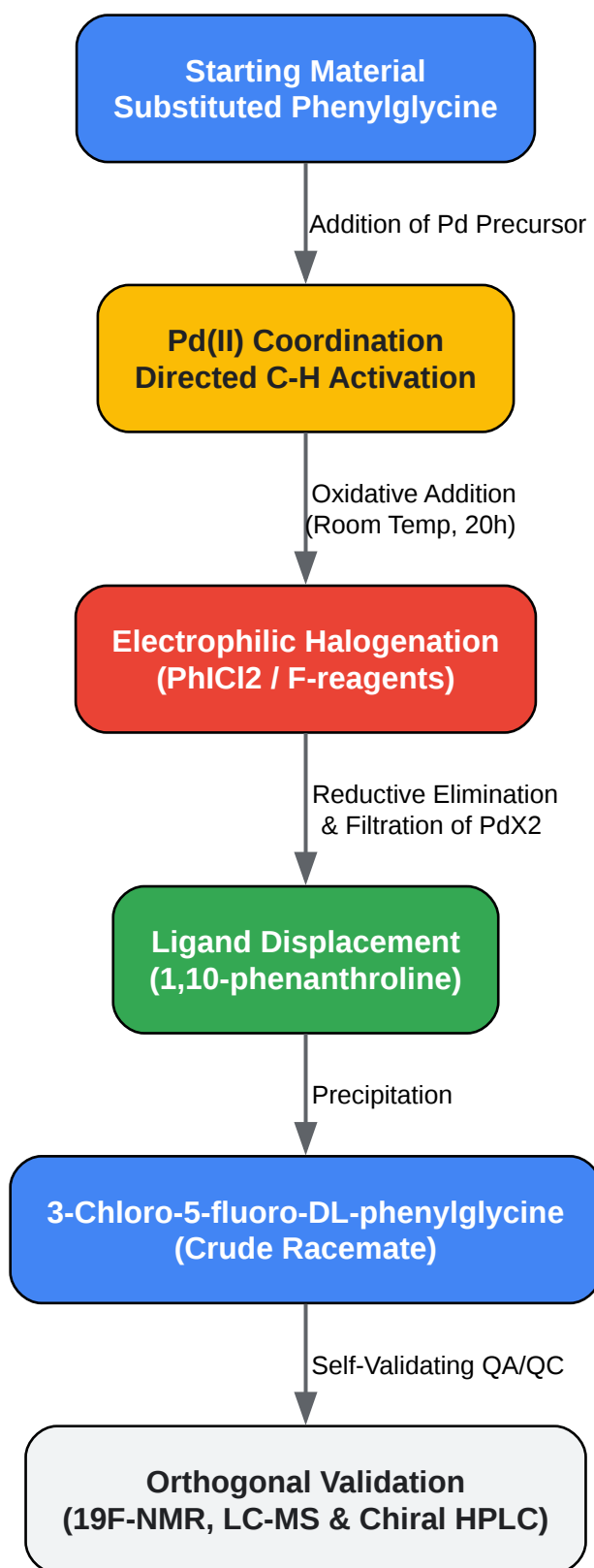
Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. Relying on a single analytical method is insufficient.

- **¹⁹F-NMR Spectroscopy:** Provides a definitive, orthogonal check for the C5-fluorine atom. A distinct singlet (typically between -110 to -115 ppm) confirms successful retention of the fluorine substituent.
- **LC-MS Profiling:** Confirms the exact mass. The presence of a 3:1 ratio between the primary mass peak (M) and the M+2 peak serves as an internal validation that exactly one chlorine atom was successfully incorporated.
- **Chiral HPLC:** Because the synthesis inherently yields a DL-racemate due to bridging azavinylidene and imine intermediate species[2], chiral chromatography must be employed to quantify the exact D/L (R/S) enantiomeric ratio before biological testing.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from C-H activation to orthogonal analytical validation.



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Workflow for Pd-mediated synthesis and orthogonal validation of halogenated phenylglycines.

References

- [2] Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: Molecules (MDPI), 2025 Jan 9;30(2):236. URL: [[Link](#)]
- [1] Title: Genotoxic activity of halogenated phenylglycine derivatives Source: Bioorganic & Medicinal Chemistry Letters, 2006 Dec 1;16(23):6073-7. URL: [[Link](#)]

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Sources

- 1. [Genotoxic activity of halogenated phenylglycine derivatives - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 2. [mdpi.com](#) [[mdpi.com](#)]
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